molecular formula C12H11Br B7791106 2-(Bromomethyl)-3-methylnaphthalene CAS No. 39171-57-8

2-(Bromomethyl)-3-methylnaphthalene

Cat. No.: B7791106
CAS No.: 39171-57-8
M. Wt: 235.12 g/mol
InChI Key: WNKGWGYRZPIHSQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methylnaphthalene is an organic compound with the molecular formula C12H11Br. It is a derivative of naphthalene, where a bromomethyl group is attached to the second carbon and a methyl group is attached to the third carbon of the naphthalene ring. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-methylnaphthalene typically involves the bromination of 3-methylnaphthalene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine as a brominating agent in the presence of a catalyst can also be employed. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-methylnaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation: 2-(Carboxymethyl)-3-methylnaphthalene.

    Reduction: 3-Methylnaphthalene.

Scientific Research Applications

2-(Bromomethyl)-3-methylnaphthalene is used in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: As a building block for the synthesis of pharmaceutical compounds.

    Agrochemicals: Used in the synthesis of pesticides and herbicides.

    Dyestuff: As an intermediate in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methylnaphthalene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This makes it susceptible to nucleophilic attack, leading to substitution reactions. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-3-methylnaphthalene is unique due to the specific positioning of the bromomethyl and methyl groups on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

IUPAC Name

2-(bromomethyl)-3-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKGWGYRZPIHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39171-57-8
Record name 39171-57-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-hydroxymethyl-3-methylnaphthalene (2.47 g, 14.4 mmol) in dry Et2O (50 mL) cooled to 0° C. was added phosphorus tribromide (4.88 g, 18 mmol) dropwise over 20 minutes. The resulting heterogeneous mixture was stirred at 0° C. for 1.25 hours and then quenched with H2O (50 mL). The reaction mixture was diluted further with H2O (50 mL) and extracted with Et1O (2×150 mL). The combined organic layers were washed with H2O (1×100 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by filtration through silica gel using CH2Cl2 as eluent to give the product as an off-white solid (2.94 g, 87%).
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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